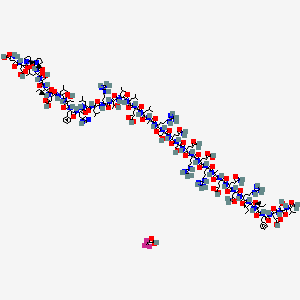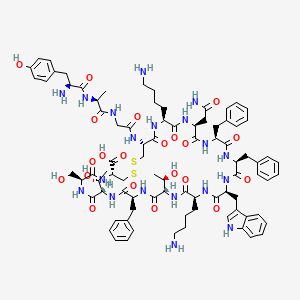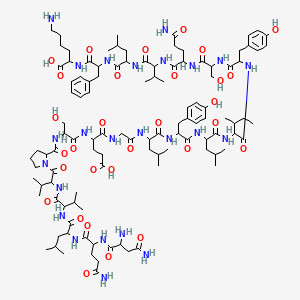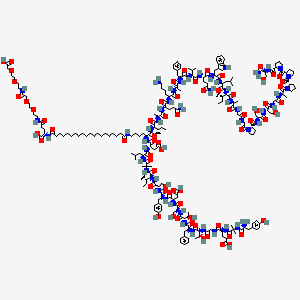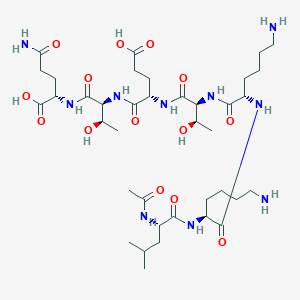
92915-80-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 92915-80-5 is known as OVA sequence 323-336 . It has the molecular formula C63H100N20O22 .
Molecular Structure Analysis
The molecular structure of OVA sequence 323-336 is complex due to its large size and the presence of many different amino acids . The molecular weight of this compound is 1489.61 .Physical And Chemical Properties Analysis
The predicted density of OVA sequence 323-336 is 1.349±0.06 g/cm3 . The predicted boiling point is 2016.9±65.0°C . The pKa value is predicted to be 3.13±0.10 .Wissenschaftliche Forschungsanwendungen
CRISPR-Cas9 Genome Engineering
Recent advancements in genome engineering, particularly CRISPR-Cas9, have enabled extensive research into mammalian genome functions. This technology allows for targeted editing or modulation of DNA sequences in various organisms, facilitating the study of genetic variations and biological phenotypes. CRISPR-Cas9's simplicity and scalability make it a crucial tool in understanding genome organization and establishing causal links between genetic variations and phenotypes (Hsu, Lander, & Zhang, 2014).
Ethical and Legal Implications
The use of genome engineering technology, including CRISPR-Cas9, has raised important ethical and legal questions. Stakeholders have discussed the implications of genome biology advancements, highlighting the need for informed discourse and actions to ensure safe and ethical application of these technologies (Baltimore et al., 2015).
Biomedical and Beyond
CRISPR technologies are not only pivotal in biomedical applications but are also extending to agriculture and environmental management. They are being utilized for gene therapy in animals, potential human disease treatments, and are instrumental in crop and livestock breeding, antimicrobial engineering, and controlling disease-carrying insects (Barrangou & Doudna, 2016).
Cancer Research
CRISPR-Cas9 has significantly impacted cancer genetics research. It provides a versatile platform for studying cancer genes, developing models of human cancer, and offers potential pathways for novel therapeutic strategies (Sánchez-Rivera & Jacks, 2015).
Genome Editing in Monkeys
The application of CRISPR/Cas9 in cynomolgus monkeys demonstrates its effectiveness in precise gene targeting. This method facilitates the study of human diseases and therapeutic strategies in a closely related model organism (Niu et al., 2014).
Ethical and Social Considerations
With the rapid advancement of genome editing technologies, there is an increasing need for public and stakeholder engagement in developing policies and guidelines for these technologies. This engagement is crucial in addressing ethical and social concerns related to genetic manipulation, particularly in human embryos (Iltis, Hoover, & Matthews, 2021).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
92915-80-5 |
|---|---|
Molekularformel |
C₆₃H₁₀₀N₂₀O₂₂ |
Molekulargewicht |
1489.59 |
Sequenz |
One Letter Code: ISQAVHAAHAEINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


